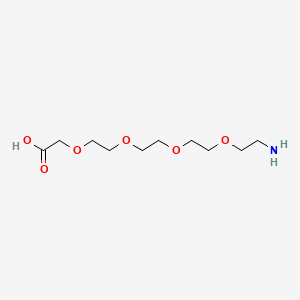
Amino-PEG4-CH2CO2H
描述
Amino-PEG4-CH2CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 3 steps . The steps include:Molecular Structure Analysis
The molecular formula of this compound is C10H21NO6 . The molecular weight is 251.28 g/mol . The InChI is 1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10 (12)13/h1-9,11H2, (H,12,13) . The Canonical SMILES is C (COCCOCCOCCOCC (=O)O)N .Chemical Reactions Analysis
The amino group in this compound is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of this compound is 251.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 13 . The Exact Mass is 251.13688739 g/mol . The Topological Polar Surface Area is 100 Ų . The Heavy Atom Count is 17 .安全和危害
未来方向
作用机制
Target of Action
Amino-PEG4-CH2CO2H, also known as Amino-PEG4-CH2COOH, is a PEG derivative containing an amino group with a terminal carboxylic acid . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . These targets play a crucial role in various biochemical reactions, particularly in the formation of stable amide bonds .
Mode of Action
The amino group of this compound is reactive with its targets . Specifically, it can react with carboxylic acids, activated NHS esters, and carbonyls . The terminal carboxylic acid of the compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This interaction results in changes in the chemical structure and properties of the involved molecules.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of stable amide bonds . This can lead to changes in the molecular structure and properties of the target molecules, potentially influencing various biochemical processes.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of its targets and activators . The compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content. Additionally, the stability of the compound and its reactions may be affected by factors such as temperature and pH.
生化分析
Biochemical Properties
Amino-PEG4-CH2CO2H plays a significant role in biochemical reactions due to its reactive functional groups. The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), while the terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or DCC to form stable amide bonds . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of conjugates and cross-linked structures. These interactions are crucial for applications in drug delivery, protein modification, and surface functionalization.
Cellular Effects
This compound influences various cellular processes due to its ability to modify proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of target proteins . For example, the conjugation of this compound to proteins can enhance their solubility and stability, thereby improving their biological activity and reducing immunogenicity. Additionally, this compound can be used to create PEGylated drugs, which have improved pharmacokinetic properties and reduced toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its amino and carboxylic acid groups. This compound can bind to enzymes, inhibiting or activating their activity depending on the nature of the interaction . For instance, the formation of amide bonds between this compound and target proteins can result in changes in protein conformation, leading to altered enzymatic activity and gene expression. These modifications can have significant effects on cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not properly stored . Long-term studies have shown that this compound can maintain its activity and function in both in vitro and in vivo experiments, although prolonged exposure to certain conditions may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the solubility and stability of conjugated proteins, leading to improved therapeutic outcomes . At high doses, this compound may exhibit toxic or adverse effects, such as immune responses or off-target interactions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biological systems . This compound can affect metabolic flux and metabolite levels by modifying key enzymes and proteins involved in metabolic processes. For example, the conjugation of this compound to metabolic enzymes can alter their activity, leading to changes in the rates of metabolic reactions and the production of metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be taken up by cells through endocytosis or passive diffusion, depending on its size and charge. Once inside the cell, this compound can interact with intracellular proteins and organelles, affecting its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the conjugation of this compound to proteins with nuclear localization signals can direct it to the nucleus, where it can affect gene expression and other nuclear processes. Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
属性
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRAKTLKDKKZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594283 | |
| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195071-49-9 | |
| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



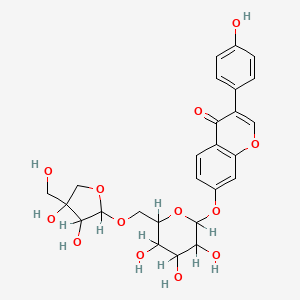
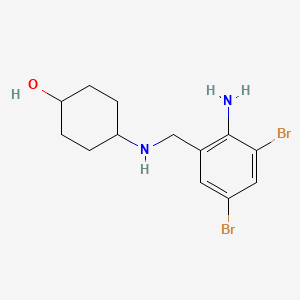
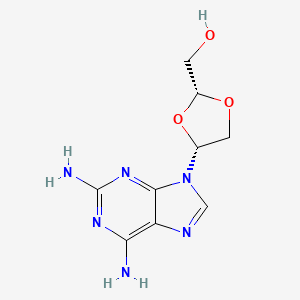



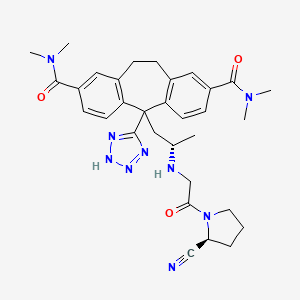

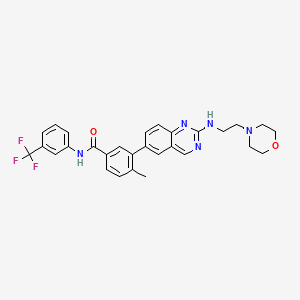

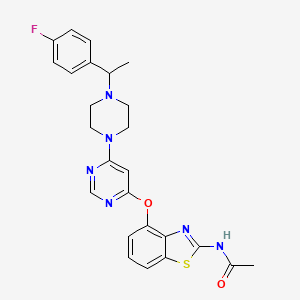
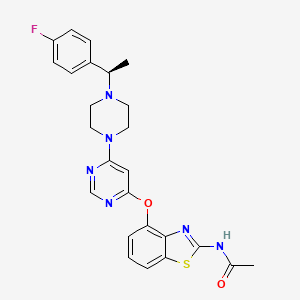
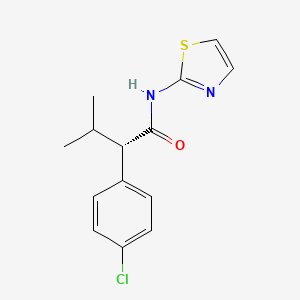
![{2-[6-(2-Acetylamino-benzothiazol-4-yloxy)-pyrimidin-4-yl]-5-trifluoromethyl-phenyl}carbamic acid tert-butyl ester](/img/structure/B1667043.png)